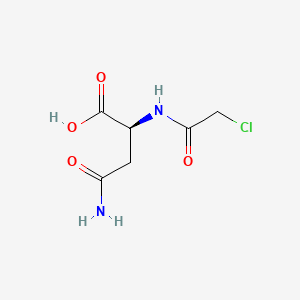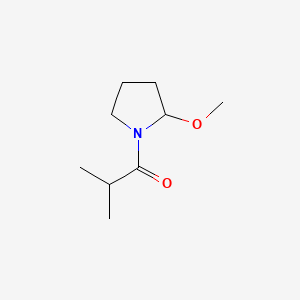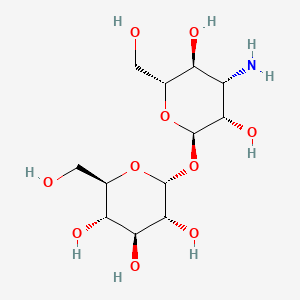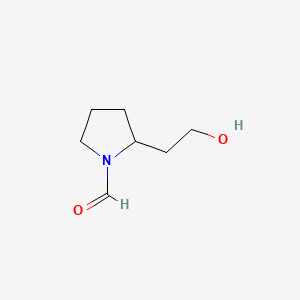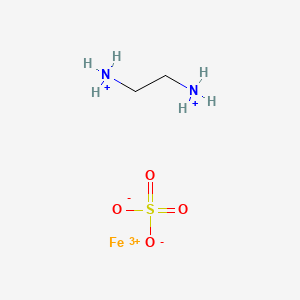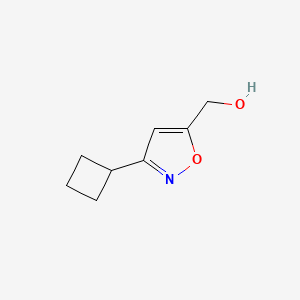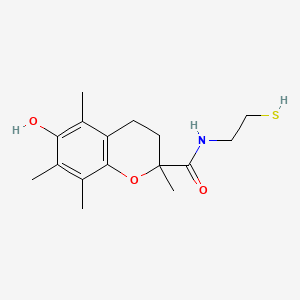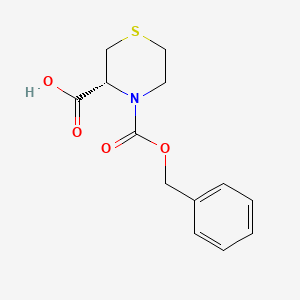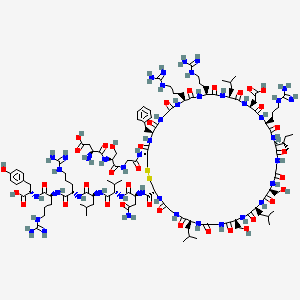
Bnp-26 (porcine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bnp-26 (porcine), also known as B-type (Brain) Natriuretic Peptide-26 (Porcine), is a peptide with the sequence Asp-Ser-Gly-Cys-Phe-Gly-Arg-Arg-Leu-Asp-Arg-Ile-Gly-Ser-Leu-Ser-Gly-Leu-Gly-Cys-Asn-Val-Leu-Arg-Arg-Tyr. It has a disulfide bond between Cys 4 and Cys 20 . The molecular weight of Bnp-26 (porcine) is 2869.2, and its molecular formula is C120H198N42O36S2 .
Synthesis Analysis
Bnp-26 (porcine) is synthesized and secreted through certain mechanisms by cardiomyocytes, fibroblasts, endotheliocytes, immune cells (neutrophils, T-cells and macrophages) and immature cells (embryonic stem cells, muscle satellite cells and cardiac precursor cells) . It is mainly produced by cardiovascular, brain and renal tissues in response to wall stretch and other causes .Molecular Structure Analysis
The molecular structure of Bnp-26 (porcine) is C120H198N42O36S2 . It is a peptide of 26 amino acids with a disulfide bond between Cys 4 and Cys 20 .Chemical Reactions Analysis
The assay of Bnp-26 (porcine) is based upon the competition of hot 125I-peptides and cold peptides (standard or unknown) binding to the limited quantity of antibodies specific for the peptides in each reaction mixture .Physical And Chemical Properties Analysis
Bnp-26 (porcine) is a solid substance that should be stored at -20°C . Its solubility is 0.1 mM in water .Wissenschaftliche Forschungsanwendungen
Receptor Binding and Localization
Specific binding sites for porcine brain natriuretic peptide-26 (BNP-26) have been identified in rat and pig kidneys. Studies using receptor autoradiographic and membrane binding techniques revealed that these binding sites are discretely localized in areas corresponding anatomically to the glomeruli and inner medulla of the kidney. The binding of BNP-26 to these sites is comparable to that of atrial natriuretic peptides, suggesting a regulatory role in kidney functions (Maeda et al., 1990).
Gene Structure and Expression
The gene structure of porcine BNP has been elucidated through the cloning and analysis of cDNA encoding BNP. This research has shown the presence of introns within the sequence encoding the BNP precursor, differentiating it from the atrial natriuretic peptide gene. This insight into the gene structure of BNP is crucial for understanding its synthesis and regulation in porcine models (Porter et al., 1989).
Co-Secretion with Atrial Natriuretic Peptide
BNP is found to be co-secreted with atrial natriuretic peptide (ANP) from porcine cardiocytes. This co-secretion, studied in vitro using primary cultures of atrial cardiocytes from neonatal pigs, suggests a collaborative role of these peptides in regulating cardiovascular and renal functions (Iida et al., 1990).
Enzymatic Degradation
The degradation of BNP-26 by kidney enzymes has been a subject of research, revealing how BNP-26 is processed and inactivated in the body. This research provides insights into the metabolism of BNP-26, crucial for understanding its physiological roles and potential therapeutic applications (Vogt-Schaden et al., 1989).
Inhibition of Endothelin Release
BNP-26 has been studied for its role in inhibiting the secretion of endothelin, a potent vasoconstrictor, in response to stimuli like thrombin and angiotensin II in porcine endothelial cells. This suggests a potential therapeutic application of BNP-26 in the regulation of blood pressure and vascular tone (Kohno et al., 1992).
Wirkmechanismus
Safety and Hazards
Bnp-26 (porcine) should be handled with care to avoid dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-49-benzyl-28-[(2S)-butan-2-yl]-31,40,43-tris(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,19,37-tris(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-52-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H198N42O36S2/c1-13-62(12)94-113(195)142-51-88(170)145-82(54-165)110(192)153-74(40-59(6)7)107(189)160-81(53-164)99(181)140-48-87(169)144-72(38-57(2)3)96(178)138-49-89(171)147-84(112(194)155-77(45-85(122)167)109(191)161-93(61(10)11)114(196)157-75(41-60(8)9)105(187)150-68(25-18-34-134-117(125)126)101(183)149-70(27-20-36-136-119(129)130)103(185)158-79(115(197)198)43-64-29-31-65(166)32-30-64)56-200-199-55-83(146-90(172)50-141-98(180)80(52-163)159-95(177)66(121)44-91(173)174)111(193)154-76(42-63-22-15-14-16-23-63)97(179)139-47-86(168)143-67(24-17-33-133-116(123)124)100(182)148-69(26-19-35-135-118(127)128)102(184)152-73(39-58(4)5)106(188)156-78(46-92(175)176)108(190)151-71(104(186)162-94)28-21-37-137-120(131)132/h14-16,22-23,29-32,57-62,66-84,93-94,163-166H,13,17-21,24-28,33-56,121H2,1-12H3,(H2,122,167)(H,138,178)(H,139,179)(H,140,181)(H,141,180)(H,142,195)(H,143,168)(H,144,169)(H,145,170)(H,146,172)(H,147,171)(H,148,182)(H,149,183)(H,150,187)(H,151,190)(H,152,184)(H,153,192)(H,154,193)(H,155,194)(H,156,188)(H,157,196)(H,158,185)(H,159,177)(H,160,189)(H,161,191)(H,162,186)(H,173,174)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t62-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUBCYDPVVBFSE-CVWICPBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCNC(=N)N)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)CC(C)C)CO)CC(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H198N42O36S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2869.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


